beta-Lysinamide

Description

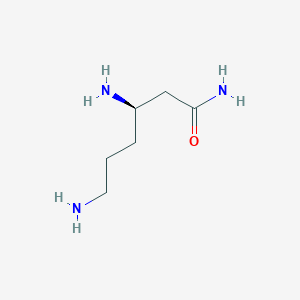

Structure

2D Structure

3D Structure

Properties

CAS No. |

145763-32-2 |

|---|---|

Molecular Formula |

C6H15N3O |

Molecular Weight |

145.2 g/mol |

IUPAC Name |

(3R)-3,6-diaminohexanamide |

InChI |

InChI=1S/C6H15N3O/c7-3-1-2-5(8)4-6(9)10/h5H,1-4,7-8H2,(H2,9,10)/t5-/m1/s1 |

InChI Key |

YHADRABFJIUKLA-RXMQYKEDSA-N |

SMILES |

C(CC(CC(=O)N)N)CN |

Isomeric SMILES |

C(C[C@H](CC(=O)N)N)CN |

Canonical SMILES |

C(CC(CC(=O)N)N)CN |

Other CAS No. |

145763-32-2 |

Synonyms |

eta-lysinamide D-beta-lysinamide |

Origin of Product |

United States |

Synthetic Methodologies for Beta Lysinamide and Its Derivatives

Classical Chemical Synthesis Approaches

Classical synthesis provides a robust and versatile platform for accessing β-lysinamide and related peptide structures. These methods rely on well-established amidation reactions and the strategic use of protecting groups to achieve regioselectivity and stereochemical control.

The core of lysinamide synthesis involves the formation of an amide bond. This is typically achieved through the coupling of a protected lysine (B10760008) precursor with an amine source or by activating the carboxyl group of lysine for reaction with ammonia. A common precursor is L-lysinamide itself, which serves as a building block for more complex peptides.

The synthesis often starts with a protected form of lysine, such as ethyl L-lysine dihydrochloride, to prevent unwanted side reactions. researchgate.net The primary challenge in lysine chemistry is the presence of two amino groups (α and ε). To ensure regioselective amide bond formation at the α-carboxyl group while leaving the ε-amino group free or available for later modification, orthogonal protecting groups are essential. For instance, the ε-amino group can be protected with a tert-butyloxycarbonyl (Boc) group, while the α-amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

Amidation is facilitated by coupling agents that activate the carboxylic acid. Common reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. ucl.ac.ukwikipedia.org Boronic acid derivatives have also emerged as effective catalysts for direct dehydrative amidation, offering a greener alternative to traditional coupling agents. ucl.ac.ukrsc.org

Table 1: Key Reagents in Classical Lysinamide Synthesis

| Reagent Type | Examples | Function | Reference |

|---|---|---|---|

| Protecting Groups | Boc (tert-butyloxycarbonyl), Fmoc (fluorenylmethyloxycarbonyl), Z (Benzyloxycarbonyl) | Prevent unwanted reactions at the α- and ε-amino groups. | beilstein-journals.org |

| Coupling Agents | DCC, DIC, EDC, HATU, T3P® | Activate the carboxyl group for amide bond formation. | ucl.ac.ukwikipedia.org |

| Catalysts | Phenylboronic acids, Tantalum(V) ethoxide | Catalyze direct amidation from carboxylic acids and amines. | rsc.orgmdpi.com |

| Precursors | Ethyl L-lysine dihydrochloride, Nε-Boc-lysinamide | Starting materials for building lysinamide derivatives. | researchgate.netbeilstein-journals.org |

A typical solution-phase synthesis might involve reacting Nε-Boc-lysinamide with an N-protected amino acid (like Nα-benzyloxycarbonyltryptophan) using a suitable coupling agent to form a dipeptide. beilstein-journals.org Subsequent deprotection and further coupling steps can then extend the peptide chain. beilstein-journals.org

Incorporating β-amino acids like β-lysine into peptides introduces unique conformational properties and resistance to enzymatic degradation. rsc.org The stereoselective synthesis of these peptides is crucial, as the biological activity is often dependent on the specific 3D structure.

One established strategy is the Arndt-Eistert homologation, which extends an α-amino acid to its β-amino acid counterpart. researchgate.net This method allows for the conversion of readily available α-amino acids into the corresponding β-residues while retaining stereochemistry. researchgate.net Another powerful approach involves the stereoselective Michael addition of an amine to an α,β-unsaturated ester. For example, the synthesis of polyhydroxylated cyclohexane (B81311) β-amino acids has been achieved via a stereoselective Michael addition of dibenzylamine (B1670424) to a methyl shikimate derivative, a precursor derived from (–)-shikimic acid. rsc.org

Controlling racemization during the coupling step is a major challenge, especially when using base-labile protecting groups like Fmoc. beilstein-journals.org Strategies to minimize this include using low temperatures (0–4°C) and carefully controlling the amount of base (e.g., N-methylmorpholine) used during the reaction. beilstein-journals.org Chiral high-performance liquid chromatography (HPLC) is then used to confirm the enantiomeric purity of the final product.

Amidation Reactions and Precursor Synthesis for Lysinamide Structures

Biosynthetic Pathways and Production of beta-Lysinamide

Nature provides elegant and efficient routes to complex molecules. The biosynthesis of β-lysinamide involves microbial fermentation and the action of specific enzymes that catalyze the necessary transformations.

The D-enantiomer of β-lysinamide has been identified as a natural product. It was isolated from the culture broth of a Streptomyces species grown in a synthetic medium containing D-galactose, dextrin, and ammonium (B1175870) sulfate (B86663). nih.gov In this particular study, D-beta-lysinamide was isolated as a minor metabolite alongside bellenamine and 1'-N-acetylbellenamine. nih.gov This discovery highlights that microorganisms possess the metabolic machinery to synthesize the β-lysine scaffold and subsequently form the corresponding amide.

The production of D-lysine, a precursor to D-β-lysinamide, can be achieved through a combination of chemical racemization of L-lysine and subsequent asymmetric degradation of the L-isomer by microorganisms. nih.gov Various microbial genera, including Comamonas, Pseudomonas, and Candida, have shown a high capacity for degrading L-lysine, leaving the D-isomer behind. nih.gov

Biocatalysis offers a green and highly selective alternative to chemical synthesis for forming amide bonds. researchgate.net Enzymes operate under mild conditions (aqueous media, neutral pH, ambient temperature), minimizing the need for protecting groups and reducing chemical waste. thieme-connect.comrsc.org

Several classes of enzymes are capable of forming amide bonds:

Lipases: These are the most studied enzymes for amide bond formation. rsc.org While they naturally hydrolyze esters, they can be used for aminolysis of esters to form amides. By performing the reaction in a non-aqueous solvent or an aqueous medium with a high substrate concentration, the competing hydrolysis reaction can be minimized. thieme-connect.comrsc.org

Amide Bond Synthetases (ABSs): These ATP-dependent enzymes directly catalyze the coupling of a carboxylic acid and an amine. rsc.org For example, the enzyme McbA from Marinactinospora thermotolerans activates a carboxylic acid via an adenylate intermediate before coupling it with an amine. researchgate.netacs.org This enzyme has been shown to have broad substrate specificity for both the acid and amine components. rsc.orgacs.org

Amino Acid Amidases: These enzymes catalyze the hydrolysis of amino acid amides but can also be used for their synthesis under specific conditions. A thermostable D-stereospecific amino acid amidase from Brevibacillus borstelensis has been identified that can act on D-lysinamide, demonstrating the potential for enzymatic resolution or synthesis. pu-toyama.ac.jp

N-Acyltransferases (NATs): In some biosynthetic pathways, a carboxylic acid is first converted to a more reactive intermediate, such as a coenzyme A (CoA) thioester, which is then coupled to an amine by a NAT. rsc.org

Table 2: Enzymes for Amino Amide Formation

| Enzyme Class | Mechanism | Example | Reference |

|---|---|---|---|

| Lipases | Aminolysis of esters. | Lipase HXN-200 from Sphingomonas sp. | thieme-connect.com |

| Amide Bond Synthetases | ATP-dependent acid activation (adenylate intermediate) followed by amidation. | McbA from Marinactinospora thermotolerans. | researchgate.netrsc.orgacs.org |

| Amino Acid Amidases | Reversible hydrolysis/synthesis of amino acid amides. | D-amino acid amidase from Brevibacillus borstelensis. | pu-toyama.ac.jp |

| N-Acyltransferases | Transfer of an acyl group from a CoA-thioester to an amine. | CapW in A-503083 B biosynthesis. | rsc.org |

The lysine biosynthetic pathway itself starts from aspartate in bacteria and plants, or from α-aminoadipic acid in fungi. libretexts.orgmdpi.com The conversion of α-lysine to β-lysine is catalyzed by the enzyme lysine-2,3-aminomutase, a key step in the fermentation pathway that could lead to β-lysinamide. researchgate.net

Microbial Isolation and Characterization of D-beta-Lysinamide Metabolites

Advanced Synthetic Strategies for Lysinamide Analogues

To explore the structure-activity relationship and develop new bioactive compounds, advanced synthetic strategies are employed to create diverse analogues of β-lysinamide. These methods often prioritize efficiency, scalability, and the ability to introduce a wide range of chemical modifications.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide and analogue synthesis. nih.gov In SPPS, the peptide is assembled step-by-step on a solid resin support. This approach simplifies purification, as excess reagents and by-products are simply washed away after each coupling and deprotection cycle. It is highly amenable to automation and the creation of peptide libraries. The synthesis of malacidin analogues, for example, utilized Fmoc-based SPPS to construct the linear peptide precursor before a final solution-phase cyclization step. nih.gov

Molecular hybridization is another strategy, where different bioactive pharmacophores are combined into a single molecule. For instance, novel ezetimibe (B1671841) analogues were created by incorporating an amide group at the C-3 position of a β-lactam ring, effectively combining structural features to enhance biological activity. nih.gov

The development of peptidomimetics, molecules that mimic the structure and function of peptides, often involves incorporating non-standard amino acids like β-lysine. rsc.org The synthesis of heterooligomers, which combine different types of β-amino acids (e.g., a functionalized cyclic β-amino acid with an acyclic one like β-lysine), allows for fine-tuning of the peptide's secondary structure and properties. rsc.orgchemrxiv.org These advanced strategies are crucial for generating novel lysinamide-containing structures with tailored functions. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Adaptations for Beta-Peptides

Solid-Phase Peptide Synthesis (SPPS), a revolutionary method developed by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble polymer resin. bachem.comvapourtec.combeilstein-journals.org This technique simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing steps. bachem.com The general SPPS cycle consists of deprotecting the N-terminal protecting group of the resin-bound amino acid, followed by the coupling of the next protected amino acid. peptide.com While highly effective for alpha-peptides, the synthesis of beta-peptides requires specific adaptations to overcome challenges associated with their structure.

A primary challenge in the SPPS of beta-peptides is the potential for the growing peptide chain to aggregate. researchgate.net This aggregation, often due to the formation of secondary structures like beta-sheets, can hinder the accessibility of reagents to the reactive sites, leading to incomplete coupling and deprotection steps. vapourtec.compeptide.com To address this, several strategies have been developed:

Elevated Temperatures and Microwave Heating: The application of heat can disrupt the intermolecular hydrogen bonding that leads to aggregation, thereby improving reaction kinetics and efficiency. vapourtec.comchemrxiv.org Microwave-assisted SPPS, in particular, has been shown to accelerate both coupling and deprotection steps significantly, which is especially useful for "difficult" sequences that are prone to aggregation. researchgate.net

Flow Chemistry: Continuous-flow SPPS, where reagents are passed through a column packed with the resin, offers enhanced efficiency. vapourtec.com This method allows for precise control over reaction times and temperatures, minimizes the accumulation of by-products, and can improve the purity of the crude peptide. vapourtec.comchemrxiv.org Micro-flow reactors have been successfully used for the synthesis of beta-peptides. nii.ac.jp

Specialized Reagents and Resin Systems: The choice of protecting groups and resin is critical. The two most common strategies are Boc/benzyl and Fmoc/tBu. bachem.com The Fmoc (9-fluorenylmethyloxycarbonyl) group is base-labile, typically removed with piperidine (B6355638), while the Boc (tert-butyloxycarbonyl) group is acid-labile, removed with acids like trifluoroacetic acid (TFA). libretexts.orgexplorationpub.com For beta-peptides, the environment of the resin support can be modified to improve solvation of the growing peptide chain. For instance, TentaGel resins, which have a polyethylene (B3416737) glycol core, create a more peptide-like environment compared to standard polystyrene resins, reducing aggregation and improving coupling efficiency. peptide.com

A practical example of SPPS applied to a related structure is the synthesis of 3β-[L-Lysinamide-carbamoyl] cholesterol derivatives. koreascience.kr This synthesis was successfully achieved using a solid-phase method, demonstrating the viability of SPPS for creating complex molecules incorporating lysinamide moieties. koreascience.kr

| Synthesis Strategy | Adaptation for Beta-Peptides | Rationale |

| Heating | Use of elevated temperatures or controlled microwave heating. vapourtec.comresearchgate.net | Disrupts secondary structures (β-sheets) that cause aggregation, improving reaction kinetics. vapourtec.comresearchgate.net |

| Flow Chemistry | Employment of micro-flow or continuous-flow reactors. vapourtec.comnii.ac.jp | Enhances reaction efficiency, reduces by-products, and allows for precise control over synthesis parameters. vapourtec.com |

| Resin Choice | Utilization of modified resins like TentaGel. peptide.com | Improves solvation of the peptide chain, minimizing aggregation and facilitating more efficient coupling. peptide.com |

| Protecting Groups | Standard Fmoc/tBu or Boc/Bzl strategies are used, with careful consideration of side reactions. bachem.comexplorationpub.com | The choice impacts the conditions for deprotection and final cleavage from the resin. |

Solution-Phase Chemical Synthesis Developments for Peptide Derivatives

Solution-phase peptide synthesis predates SPPS and remains a valuable technique, particularly for the large-scale production of certain peptides or for structures that are not amenable to solid-phase methods. libretexts.org This approach involves carrying out all reactions in a homogeneous liquid phase, with the purification of intermediates at each step. beilstein-journals.orgnumberanalytics.com The core principles revolve around the selective use of protecting groups for amino and carboxyl functions and the activation of the carboxyl group to facilitate peptide bond formation. ekb.egresearchgate.net

Key steps in solution-phase synthesis include:

Protection: The N-terminal amino group of one amino acid and the C-terminal carboxyl group of the other are protected to prevent unwanted side reactions. libretexts.org

Coupling: The unprotected carboxyl group of the N-protected amino acid is activated, often using a coupling reagent, to react with the unprotected amino group of the C-protected amino acid, forming the peptide bond. researchgate.net

Deprotection: One of the protecting groups is selectively removed to allow for the next amino acid to be added to the chain. researchgate.net

A significant challenge in solution-phase synthesis is the often-tedious purification of intermediate products. nih.gov Recent developments have aimed to streamline this process. One such innovation is the Group-Assisted Purification (GAP) chemistry, which avoids the need for traditional chromatography or recrystallization. In the GAP method, a purification-assisting group is temporarily attached to the peptide, and impurities are removed by simple washing and extraction, which also allows for the recovery and reuse of the auxiliary group. nih.gov

The synthesis of Melanotan II, a cyclic heptapeptide (B1575542) that includes a lysinamide moiety, provides a detailed example of modern solution-phase techniques. beilstein-journals.orgd-nb.info The synthesis began by coupling Nε-Boc-lysinamide with a protected tryptophan residue. beilstein-journals.orgd-nb.info The strategy involved a stepwise elongation of the peptide chain in solution, with careful selection of protecting groups (e.g., Z, Boc, and tBu) to ensure orthogonality and minimize side reactions like aspartimide formation. beilstein-journals.orgd-nb.info Aspartimide formation is a deleterious side reaction that can occur, especially under basic conditions used for Fmoc group removal, leading to a mixture of alpha- and beta-aspartyl peptides. beilstein-journals.orgnih.gov By carefully controlling the reaction conditions and using minimal base, this side reaction was effectively suppressed. beilstein-journals.orgd-nb.info

| Step | Description | Key Consideration | Example from Melanotan II Synthesis beilstein-journals.orgd-nb.info |

| 1. Initial Coupling | Formation of the initial dipeptide. | Protection of non-reacting functional groups. | Nε-Boc-lysinamide was coupled with Z-Trp-OPfp. |

| 2. Chain Elongation | Stepwise addition of protected amino acids. | Purification of intermediates after each coupling step. | The peptide chain was built sequentially in solution. |

| 3. Protecting Group Strategy | Orthogonal protecting groups are used to allow for selective removal. | Minimizing side reactions like aspartimide formation. | A combination of Z, Boc, and tBu groups was used, avoiding base-labile groups like Fmoc. |

| 4. Final Deprotection & Cyclization | Removal of all protecting groups and formation of the final structure. | Ensuring complete reaction and purity of the final product. | The linear peptide was fully deprotected and then cyclized to form the final product. |

Structure Activity Relationship Sar Studies of Beta Lysinamide

Elucidation of Essential Structural Motifs for Biological Interactions

The biological activity of beta-lysinamide and its analogs is intrinsically linked to specific structural motifs that govern their interactions with biological targets. One of the larger classes of beta3 integrin antagonists, for instance, utilizes beta-amino acids to mimic the aspartate residue of the RGD (Arginine-Glycine-Aspartate) tripeptide sequence, which is a common recognition motif for these receptors. nih.gov

Key structural components often responsible for biological activity include:

The Amine Group: The primary amine group of the lysine (B10760008) side chain is frequently involved in crucial ionic interactions or hydrogen bonding with the target receptor.

The Carboxamide Terminus: The C-terminal amide group has been shown to be essential in regulating the binding and agonist/antagonist properties of some peptides. nih.gov

The Beta-Amino Acid Backbone: The use of a beta-amino acid structure can mimic the spatial arrangement of key residues in natural ligands, such as the aspartate in the RGD sequence recognized by integrins. nih.gov

Impact of Side Chain Modifications on Molecular Recognition and Bioactivity

Modifying the side chains of this compound analogs can dramatically alter their biological activity. These modifications can influence the molecule's affinity for its target, its efficacy, and even its duration of action.

For example, in studies of melanotropin peptide analogues, introducing a methyl group at the beta-carbon of the Tryptophan at position 9 led to significant differences in potency and prolonged biological activities. nih.gov This highlights that even subtle topographical changes to a side chain can lead to differential molecular recognition by receptors. nih.gov

Similarly, research on endomorphin 2, an opioid peptide, demonstrated that various C-terminal modifications decreased binding affinity to the µ-opioid receptor and intrinsic activity. nih.gov However, the conversion of the C-terminal amide to an alcohol (E2-ol) resulted in increased binding affinity and higher potency. nih.gov This underscores the critical role of the C-terminal group in molecular recognition and signaling. nih.gov

Studies on polyelectrolyte brushes have also shown that the length and chemical structure of amino acid side chains, such as in polyglutamic and polyaspartic acid, significantly affect their interaction with surfaces and their conformational behavior. mdpi.com Longer side chains in glutamic acid oligomers facilitate attractive interactions with a cellulose (B213188) surface, causing the chains to lie down, whereas the shorter side chains of aspartic acid oligomers lead to a more extended conformation. mdpi.com

Table 1: Impact of Side Chain Modifications on Bioactivity

| Parent Compound/Class | Modification | Effect on Bioactivity | Reference |

|---|---|---|---|

| Melanotropin Analogue | Introduction of a methyl group at the beta-carbon of Trp9 | Altered potency and prolonged biological activity | nih.gov |

| Endomorphin 2 | C-terminal modifications | Generally decreased binding affinity and intrinsic activity | nih.gov |

| Endomorphin 2 | Conversion of C-terminal amide to alcohol (E2-ol) | Increased binding affinity and potency | nih.gov |

| Glutamic Acid Oligomers | Longer side chain | Facilitated attractive interactions with cellulose surface | mdpi.com |

| Aspartic Acid Oligomers | Shorter side chain | Resulted in a more extended conformation away from the surface | mdpi.com |

Conformational Features Influencing the Bioactive State

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. The "bioactive conformation" is the specific spatial arrangement a molecule adopts when it binds to its biological target. ub.edu This conformation is not always the most stable or lowest energy state of the molecule in solution. ub.edu

For many drug-like molecules, the bioactive conformation is readily accessible, with about 70% of cases showing the bioactive state to be within 3 kcal/mol of the most stable conformation in solution. ub.edu However, in some instances, the bioactive conformation can be a less probable one, particularly for ligands that form strong ionic interactions or have extensive favorable contacts with the protein. ub.edu

The flexibility of a ligand and its ability to adopt different conformations play a significant role in drug discovery. mcgill.ca For instance, a ligand's "structural hinge" can influence its potency by inducing a specific bioactive conformation, such as an "L-shape". mcgill.ca Understanding these conformational preferences is key to designing molecules that can effectively fit into a binding pocket. mcgill.ca

The introduction of D-amino acids into peptides can also have a profound impact on their secondary structure and, consequently, their biological activity. mdpi.com For example, the alternating placement of Valine and Lysine residues in a peptide can lead to a β-hairpin structure with distinct polar and hydrophobic faces, which is crucial for activities like membrane destabilization. mdpi.com

Rational Design Principles for Functional Lysinamide Analogues

The rational design of functional lysinamide analogues leverages the principles of SAR to create new molecules with improved properties. diva-portal.orgrsc.org This process involves making targeted chemical modifications to enhance biological activity, selectivity, and pharmacokinetic profiles. wikipedia.org

Key principles in the rational design of lysinamide analogues include:

Mimicking Natural Recognition Motifs: As seen with integrin antagonists, designing molecules that mimic the essential features of a natural ligand, such as the RGD sequence, is a powerful strategy. nih.gov This often involves using bioisosteres, where one chemical group is replaced by another with similar properties.

Conformational Constraint: Introducing structural elements that lock the molecule into its bioactive conformation can lead to increased potency. This can be achieved through cyclization or the introduction of sterically demanding groups. nih.gov

Side Chain Optimization: As detailed in section 3.2, systematic modification of side chains can be used to fine-tune interactions with the target receptor, leading to improved affinity and efficacy. rsc.org Shortening or altering the branching of alkyl side chains can be a strategy to enhance molecular π-π stacking and improve properties like electron mobility in certain non-fullerene acceptors. rsc.org

Modulating Physicochemical Properties: Modifications can be made to improve properties like solubility, metabolic stability, and cell permeability. For example, the incorporation of D-amino acids can enhance resistance to proteolysis. mdpi.com

The design of novel antifungal agents has also benefited from these principles, with studies focusing on N-myristoyltransferase inhibitors. researchgate.net By understanding the structural requirements for enzyme inhibition, researchers can design more effective antifungal compounds. researchgate.net

Biochemical Mechanisms of Action of Beta Lysinamide

Modulation of Enzyme Activity by Lysinamide-Related Compounds

Lysinamide and peptides incorporating this structure can influence biological processes by directly or indirectly modulating the activity of specific enzymes. This modulation can manifest as either inhibition, preventing an enzyme from performing its function, or as a contribution to the enzyme's catalytic action.

A significant mechanism of action for lysinamide-related compounds is the inhibition of the enzyme 5-α reductase. This enzyme is responsible for converting testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). bslonline.org Elevated levels of DHT are implicated in conditions such as androgenetic alopecia (hair loss). bslonline.org

Peptide derivatives containing lysinamide can act as inhibitors of 5-α reductase. For instance, certain short antioxidant peptides composed of leucines, lysines, and tryptophan residues, referred to as DK peptides, have demonstrated significant inhibitory activity against 5-α reductase in lipopolysaccharide-stimulated macrophage cells. bslonline.org Studies have shown that these peptides can inhibit 5-α reductase activity in a concentration-dependent manner. bslonline.org This inhibition reduces the local production of DHT, thereby mitigating its effects on target tissues like hair follicles. bslonline.org

Table 1: Inhibitory Effect of DK-Peptides on 5-α Reductase Activity

| Peptide Concentration | Significance of Inhibition |

|---|---|

| 10 µg/mL | P < 0.05 |

| 50 µg/mL | P < 0.01 |

| 100 µg/mL | P < 0.001 |

Data derived from studies on LPS-stimulated RAW 264.7 cells, showing a concentration-dependent inhibition of 5α-reductase by DK-peptides. bslonline.org

Lysine (B10760008) residues and their derivatives, such as lysinamide, are also integral to the catalytic function of various enzymes, particularly in hydrolysis reactions.

In class C beta-lactamases, a lysine residue (Lys67) is considered essential for the hydrolysis reaction that deactivates beta-lactam antibiotics. nih.gov While the precise mechanism is debated, one hypothesis suggests that Lys67 acts in concert with another residue (Tyr150) to deprotonate the water molecule that attacks and breaks down the antibiotic structure. nih.gov

The enzyme trypsin can catalyze the hydrolysis of Nα-benzoyl-l-lysinamide. researchgate.net Kinetic studies have analyzed this reaction across a range of pH values, determining the kinetic parameters kcat (the turnover number) and Km (the substrate concentration at which the reaction rate is half of Vmax). researchgate.net These studies demonstrate how the ionization state of the lysine side chain influences its interaction with the enzyme's active site and the efficiency of the catalytic process. researchgate.net

Table 2: Kinetic Parameters for Trypsin-Catalyzed Hydrolysis of Nα-benzoyl-l-lysinamide

| pH | Km (app) (x 10⁻³ M) | kcat (sec⁻¹) |

|---|---|---|

| 8.0 | 4.6 | 1.9 |

| 10.7 | 17.2 | 1.3 |

Steady-state kinetic analysis at 30°C shows changes in apparent Km and kcat values with increasing pH. researchgate.net

Furthermore, the enzyme Hint (histidine triad (B1167595) nucleotide-binding protein) is a universally conserved enzyme that hydrolyzes adenosine (B11128) monophosphate (AMP) linked to lysine residues. nih.gov The catalytic mechanism involves the hydrolysis of the adenosine phosphoramidate (B1195095) bond, a process crucial for cellular regulation. nih.gov

Enzyme Inhibition Mechanisms (e.g., 5-α Reductase)

Interaction with Cellular Signaling Pathways

Lysinamide-containing compounds can influence cellular behavior by interacting with signaling pathways that regulate cell function, proliferation, and differentiation. koreascience.kr Ubiquitin and ubiquitin-like modifications, which are central to nearly all cellular signaling, primarily occur on the lysine residues of target proteins. nih.gov

A cationic lipid composed of L-lysinamide and cholesterol has been shown to interact with cellular signaling pathways, including the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein (MAP) kinase pathways. koreascience.kr These pathways are critical for regulating a wide array of cellular processes, and their modulation can lead to specific physiological outcomes. koreascience.krnih.gov The interaction of lysinamide derivatives with such pathways highlights their potential to influence complex cellular responses. koreascience.kr

Involvement in Extracellular Matrix (ECM) Component Synthesis and Regulation

A key biochemical function of lysinamide-related peptides, such as Acetyl Tetrapeptide-3, is the stimulation of synthesis and regulation of components within the Extracellular Matrix (ECM). The ECM is the non-cellular component present within all tissues and organs, providing not only essential physical scaffolding for the cellular constituents but also initiating crucial biochemical and biomechanical cues. nih.gov

These peptides have been shown to promote the production of key ECM proteins by fibroblasts. Specifically, they can upregulate the synthesis of type III collagen and laminins, which are vital for providing structural integrity and support to tissues like the skin and hair follicles. By enhancing the production of these ECM components, these peptides help to strengthen the tissue framework, for example, improving the anchoring of hair follicles.

Table 3: Effect of Lysinamide-Related Peptides on ECM Components

| ECM Component | Effect | Biological Role |

|---|---|---|

| Type III Collagen | Upregulation/Stimulation | Provides structural support and stability in tissues. |

| Laminins | Upregulation/Stimulation | Key proteins in the basal lamina, crucial for cell adhesion and anchoring. |

Role in Micro-Inflammatory Processes at a Molecular Level

Lysinamide-containing peptides also play a role in modulating local micro-inflammatory processes. Chronic inflammation at a microscopic level can contribute to tissue damage and impair normal function. Peptides containing lysine residues are known to modulate immune responses.

Specifically, Acetyl Tetrapeptide-3 has been found to reduce micro-inflammation around hair follicles by inhibiting the production of the pro-inflammatory cytokine Interleukin-8 (IL-8). By downregulating IL-8, the peptide helps to create a more favorable environment for tissue health and regeneration, for instance, reducing the miniaturization process of hair follicles associated with hair loss. In vitro studies have also shown that L-lysinamide can reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent.

Biological Target Identification and Validation for Lysinamide Research

Proteome-Wide Profiling for Direct and Off-Target Engagement

Proteome-wide profiling offers an unbiased and comprehensive method to map the direct and off-target interactions of a compound within a complex biological system. Techniques such as thermal proteome profiling or chemoproteomics allow for the assessment of a compound's engagement with thousands of proteins simultaneously in a physiologically relevant context, such as living cells or cell lysates. researchgate.net This approach is invaluable for elucidating a compound's mechanism of action, identifying potential off-target effects that could lead to toxicity, and discovering novel therapeutic applications. researchgate.net

For a compound like beta-lysinamide, applying proteome-wide methods could confirm its engagement with suspected targets, such as 5-α reductase, and uncover previously unknown interactions. Lysine (B10760008) residues are prevalent in proteins, and certain reactive electrophiles can be used to probe their engagement, highlighting the potential for lysine-directed affinity-based protein modification studies. nih.gov By observing changes in protein stability or accessibility across the proteome upon treatment with a this compound derivative, researchers can generate a ranked list of protein candidates for further validation. This powerful, target-agnostic approach is critical for de-risking drug discovery and building a comprehensive understanding of a compound's biological activity.

Affinity-Based Methodologies for Target Isolation

Affinity-based methodologies are a powerful class of techniques used to isolate specific binding partners for a molecule of interest from a complex mixture. google.com The core principle of affinity chromatography involves immobilizing a "bait" molecule—in this case, a this compound derivative—onto a solid support or matrix. google.comfrontiersin.org When a cell lysate is passed over this matrix, proteins that specifically bind to the lysinamide ligand are captured, while non-binding proteins are washed away. google.com The captured proteins can then be eluted and identified, typically using mass spectrometry.

This method relies on the specific, high-affinity interaction between the compound and its biological target. frontiersin.org Research has indicated the potential for polymers like poly(ethyl L-lysinamide) to be used in creating affinity columns for protein purification. nih.gov The general strategy is well-established, with related molecules like L-lysine being immobilized on Sepharose beads to create affinity media for purifying a range of biomolecules, including plasminogen and ribosomal RNA. cytivalifesciences.com.cncytivalifesciences.com By designing and synthesizing a this compound-based affinity resin, researchers can effectively "fish" for its direct targets within the proteome, providing a clear and direct path to target identification.

Table 1: Potential Applications of Affinity Chromatography in Lysinamide Research

| Application | Description | Potential Outcome |

| Target Discovery | A this compound derivative is immobilized on a solid support to capture binding proteins from a cell lysate. | Identification of previously unknown direct protein targets of this compound. |

| Target Validation | A known target protein is purified from a complex mixture using the this compound affinity column. | Confirmation of a direct binding interaction between this compound and a hypothesized target. |

| Enzyme Purification | Purification of enzymes that specifically recognize or modify this compound, such as l-lysinamidase. medchemexpress.com | Isolation of specific enzymes for further biochemical and structural characterization. |

Phenotypic Screening Approaches for Novel Target Discovery

In the context of this compound research, cell-based assays are a primary form of phenotypic screening. Studies have utilized this approach to evaluate the therapeutic potential of lysinamide derivatives. For example, short antilymphoma peptides, including a derivative of alanyl-L-lysinamide, were systematically tested against various cancer cell lines to identify compounds with high activity against lymphoma and low cytotoxicity toward normal cells. lytixbiopharma.com These assays measure phenotypic outcomes like cell viability, proliferation, and membrane integrity. lytixbiopharma.com Other research has employed cellular assays to measure the uptake of lysinamide-cholesterol complexes in human cell lines or to assess the antimicrobial activity of lysinamide analogs. koreascience.kr

The findings from these screens can then guide further investigation into the mechanism of action. For instance, after observing a desired phenotypic effect, researchers can work backward to deconvolute the molecular target responsible for that change.

Table 2: Examples of Phenotypic Screening in Lysinamide Derivative Research

| Compound Class | Cell Line(s) | Phenotypic Readout | Research Finding | Citation |

| Antilymphoma Peptides | A20 (B-lymphoma), SU-DHL-6, Ramos, Namalawa, H9, MT4 | Cell Viability (IC₅₀) | Identified peptides with high, selective cytotoxicity against lymphoma cells. | lytixbiopharma.com |

| Antilymphoma Peptides | Murine A20 B-lymphoma (in vivo) | Tumor Regression | A lead peptide induced complete tumor regression and protective immunity. | lytixbiopharma.com |

| Lysinamide-Cholesterol Derivatives | HL-60 | Cellular Uptake | Monitored the uptake of complexes containing radioactive antisense ODNs. | koreascience.kr |

| L-Lysinamide Analogs | Various microbes | Antimicrobial Activity | Used to resolve discrepancies in reported bioactivity data. |

Computational and In Silico Target Prediction Methods

Computational, or in silico, methods use computer modeling and algorithms to predict the biological targets of a small molecule. mdpi.com These approaches are often used early in the drug discovery process to prioritize experimental work and generate hypotheses about a compound's mechanism of action. mdpi.com Methods can be broadly categorized as either ligand-based or structure-based.

Ligand-based methods rely on the principle that structurally similar molecules are likely to have similar biological activities. mdpi.com By comparing the structure of this compound to databases of compounds with known targets, these algorithms can predict potential interactions. Structure-based methods, such as molecular docking, require a 3D structure of a potential protein target. drugdiscoverynews.comnih.gov A model of this compound would be computationally "docked" into the binding site of a protein (e.g., 5-α reductase) to predict the binding affinity and mode of interaction.

While specific, large-scale in silico screening studies for this compound are not extensively detailed, related research points to the application of these techniques. For instance, molecular modeling studies have been conducted on L-lysinamide-carbamoyl derivatives. koreascience.kr Furthermore, the synthesis of novel substrates like AMP-N-ε-(N-α-Boc-lysinamide) for kinetic analysis often involves molecular modeling to understand how they fit into an enzyme's active site. nih.gov For this compound, these computational tools could be instrumental in exploring its polypharmacology and refining our understanding of how it interacts with key targets like the Hint enzyme or 5-α reductase. nih.gov

Enzymatic Kinetics and Interaction Dynamics of Beta Lysinamide

Characterization of Enzyme-Lysinamide Binding Kinetics

The binding of a substrate to an enzyme's active site is the initial and essential step in catalysis. The kinetics of this binding process can be characterized by rate constants for the association (k₁) and dissociation (k₋₁) of the substrate and enzyme. libretexts.org The equilibrium between the free enzyme and substrate versus the enzyme-substrate (ES) complex is described by the dissociation constant, Kd, where a lower value indicates tighter binding. libretexts.org

Determination of Kinetic Parameters (e.g., K_m, k_cat, K_i)

Kinetic parameters provide a quantitative measure of an enzyme's efficiency and its affinity for a substrate. The Michaelis-Menten constant (K_m), the catalytic constant (k_cat), and the inhibition constant (K_i) are fundamental to this characterization. mhmedical.comlibretexts.orgnih.gov

K_m (Michaelis-Menten Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). youtube.com It is often used as an indicator of the enzyme's affinity for the substrate; a lower K_m suggests a higher affinity. libretexts.orgyoutube.com

k_cat (Catalytic Constant): Also known as the turnover number, k_cat represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate. youtube.com It is a measure of the enzyme's maximum catalytic speed.

k_cat/K_m: This ratio is considered a measure of the enzyme's catalytic efficiency and specificity. biorxiv.org It accounts for both how well the enzyme binds the substrate and how fast it converts it to product.

K_i (Inhibition Constant): Quantifies how potently an inhibitor binds to an enzyme. abuad.edu.ng It is the concentration of inhibitor required to decrease the maximal rate of the reaction by half.

Table 1: Definition of Key Kinetic Parameters This table is interactive. Click on a parameter for more details.

| Parameter | Definition | Significance |

|---|---|---|

| K_m | Substrate concentration at ½ V_max. | Measures the affinity of the enzyme for the substrate. A low K_m indicates high affinity. |

| k_cat | Turnover number; molecules of substrate converted per enzyme per second at saturation. | Measures the maximum rate of catalysis. |

| K_i | Inhibition constant; concentration of inhibitor that produces 50% inhibition. | Measures the potency of an enzyme inhibitor. |

pH and Environmental Effects on Enzyme-Lysinamide Interactions

The interaction between an enzyme and its substrate is highly sensitive to environmental conditions such as pH, temperature, and ionic strength. ucl.ac.uknih.gov The pH of the medium is particularly critical as it can alter the ionization states of both the substrate and the amino acid residues within the enzyme's active site. ucl.ac.uk For beta-lysinamide, which possesses primary amine groups, changes in pH would significantly affect its charge and, consequently, its ability to bind to an enzyme's active site, especially if that site contains acidic or basic residues like glutamate, aspartate, or histidine. biorxiv.org

Every enzyme exhibits a characteristic optimal pH at which its activity is maximal. ucl.ac.uk Deviations from this optimum can lead to a rapid decrease in reaction velocity. For instance, the activation process of some kinases by calmodulin shows a narrower pH optimum (pH 6.0-7.5) than the catalytic activity itself, highlighting that binding and catalysis can have different pH dependencies. nih.gov Extreme pH values can lead to the disruption of the enzyme's tertiary structure and cause irreversible denaturation. ucl.ac.uk

Similarly, temperature and ionic strength influence enzyme-substrate interactions. Increasing temperature generally increases the reaction rate up to an optimum, beyond which the enzyme begins to denature. nih.gov The activation of myosin light chain kinase, for example, is markedly inhibited by increasing ionic strength. nih.gov This is because high salt concentrations can shield electrostatic interactions that are often crucial for the proper recognition and binding of the substrate. nih.gov While specific studies on this compound are limited, these general principles dictate that its interaction with enzymes will be strongly governed by the surrounding chemical environment.

Reversible and Irreversible Enzyme Inhibition Studies

Enzyme inhibitors are molecules that bind to enzymes and reduce their activity. wikipedia.org They can be classified as either reversible or irreversible. abuad.edu.ng

Reversible inhibition occurs when the inhibitor binds to the enzyme through non-covalent interactions and can readily dissociate, allowing the enzyme to regain activity. wikipedia.orglibretexts.org This type of inhibition can be:

Competitive: The inhibitor resembles the substrate and competes for the same active site. abuad.edu.ngsavemyexams.com

Non-competitive: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its efficiency. savemyexams.com

Uncompetitive: The inhibitor binds only to the enzyme-substrate complex. libretexts.org

Irreversible inhibition occurs when the inhibitor forms a stable, often covalent, bond with the enzyme, permanently inactivating it. abuad.edu.ngwikipedia.org

As a structural analog of lysine (B10760008), this compound has the potential to act as a competitive inhibitor for enzymes that process lysine or similar substrates. In such a scenario, this compound would bind to the active site but might not be processed, or be processed very slowly, thus blocking access for the natural substrate. abuad.edu.ng Studies on related peptide derivatives have shown inhibitory activity against specific enzymes; for example, certain tetrapeptides can inhibit 5-α reductase, an enzyme implicated in hair loss. While detailed studies characterizing this compound specifically as a reversible or irreversible inhibitor are not extensively documented in the surveyed literature, its chemical structure suggests a high potential for competitive inhibition in relevant enzymatic pathways.

Peptidomimetic Design and Development Based on Lysinamide Scaffolds

Strategies for Mimicking Bioactive Lysinamide Conformations

Mimicking the bioactive conformations of peptides is a central goal in peptidomimetic design. upc.eduslideshare.net For lysinamide-containing peptides, this involves stabilizing the three-dimensional structure that is crucial for its interaction with biological targets. Two primary strategies are employed to achieve this: the design of conformationally constrained analogues and the incorporation of non-peptide moieties.

Conformational constraint is a powerful technique used to lock a peptide into its biologically active shape, thereby reducing its flexibility. slideshare.netnih.gov This can lead to increased potency and selectivity. In the context of lysinamide, this involves modifying the lysine (B10760008) side chain or the peptide backbone to restrict its rotational freedom.

Researchers have successfully synthesized various conformationally constrained lysine analogues for incorporation into peptide sequences. nih.govresearchgate.net These analogues often feature cyclic structures or stereochemically defined substitutions that limit the possible conformations of the lysine side chain. For example, the synthesis of novel analogues based on systems like 3-aza-bicyclo[3.1.0]hexane has been reported, providing rigid scaffolds that can be incorporated into peptides using standard solid-phase synthesis techniques. nih.gov Another approach involves creating cyclic amino acid derivatives with a piperidine (B6355638) skeleton, which serve as constrained lysine mimics. researchgate.net

The introduction of topographical constraints, such as adding a methyl group to the beta-carbon of an amino acid within a peptide containing lysinamide, has been shown to influence biological activity significantly. nih.gov These modifications can lead to differential potencies and prolonged biological effects by defining the preferred orientation of the side chain for receptor interaction. nih.gov For instance, in a cyclic alpha-melanotropin analogue containing lysinamide, the stereochemistry of a beta-methyl group on a tryptophan residue dramatically affected its potency and the duration of its biological activity. nih.gov

| Analogue Type | Constraining Feature | Synthetic Approach | Potential Application |

|---|---|---|---|

| Bicyclic Lysine Analogue | 3-aza-bicyclo[3.1.0]hexane system | Multi-step synthesis from a known tricycle | Incorporation into peptides to mimic bioactive turns |

| Piperidine-based Lysine Analogue | Cyclic piperidine skeleton | Diastereoselective functionalization of a 4-oxo-pipecolic acid derivative | Probing receptor binding requirements |

| Topographically Modified Peptide | β-methylation of an adjacent amino acid | Solid-phase synthesis with modified amino acid | Enhancing potency and duration of action |

To overcome the inherent limitations of peptides, such as poor metabolic stability, non-peptide moieties are often incorporated into their structure. upc.edu This strategy can involve replacing parts of the peptide backbone or side chains with synthetic organic structures that mimic the original peptide's functionality. upc.edu

One common approach is the replacement of amide bonds with more stable linkages. nih.gov Another strategy involves the use of organic scaffolds to which the critical pharmacophoric groups are attached. upc.edu For lysinamide-based peptidomimetics, this could involve replacing a portion of the peptide chain with a non-peptidic linker that maintains the correct spatial orientation of the lysine side chain and other key residues.

For example, in the development of inhibitors for Candida albicans myristoyl-CoA:protein N-myristoyl transferase, a dipeptide inhibitor containing an N-(cyclohexylethyl)lysinamide was developed. acs.org This modification, along with the partial rigidification of a flexible N-terminal chain, led to a potent and metabolically stable inhibitor. acs.org The incorporation of the cyclohexylethyl group on the lysinamide is a clear example of a non-peptide moiety enhancing the properties of the peptidomimetic.

Design of Conformationally Constrained Lysinamide Analogues

Application in the Design of Enzyme Inhibitors

Lysinamide scaffolds have proven to be valuable in the design of potent and selective enzyme inhibitors. medcraveonline.com By mimicking the substrate of an enzyme, these peptidomimetics can bind to the active site and block its catalytic activity. medcraveonline.comgoogle.com

A notable example is the development of inhibitors for p60c-src protein tyrosine kinase. nih.gov Starting from a substrate peptide containing a C-terminal lysinamide, researchers designed a series of conformationally constrained inhibitors with IC50 values in the low-micromolar range. nih.gov These inhibitors incorporated non-natural amino acids and disulfide bonds to restrict their conformation. nih.gov Further modifications, such as the inclusion of iodo-containing tyrosine analogues, resulted in inhibitors with IC50 values as low as 0.13 µM. nih.gov

Another significant application is in the development of inhibitors for myristoyl-CoA:protein N-myristoyl transferase (NMT), a target for antifungal drugs. acs.org Researchers developed potent peptidomimetic inhibitors based on a dipeptide amide structure ending in lysinamide. By replacing the C-terminal leucine (B10760876) of a substrate analogue with residues containing lipophilic side chains, they identified that a cyclohexylalanine derivative had the greatest potency. acs.org Further optimization led to a metabolically stable dipeptide inhibitor containing an N-(cyclohexylethyl)lysinamide with an IC50 of 0.11 µM. acs.org

| Enzyme Target | Inhibitor Structure | Key Modifications | IC50 Value |

|---|---|---|---|

| p60c-src protein tyrosine kinase | tyrosyl-isoleucyl-tyrosyl-glycyl-seryl-phenylalanyl-lysinamide analogue | Conformational constraints via disulfide bonds and specialized amino acids | 1-3 µM |

| p60c-src protein tyrosine kinase | iodo-containing nonphosphorylatable tyrosine analogue of the above peptide | Incorporation of iodo-tyrosine analogues | 0.13 µM |

| Candida albicans NMT | N-(cyclohexylethyl)lysinamide dipeptide | Replacement of C-terminal Leu with cyclohexylalanine and removal of carboxamide | 0.11 ± 0.03 µM |

| Candida albicans NMT | [2-[p-(ω-aminohexyl)phenyl]propionyl]-l-seryl-l-lysyl-N-(cyclohexylethyl)amide | Partial rigidification of N-terminal chain and α-methyl substitution | 0.043 ± 0.006 µM |

Development of Molecular Probes for Biochemical Research

Molecular probes are essential tools for studying biological processes in real-time. nih.gov Fluorescent probes, in particular, allow for the visualization and quantification of specific molecules and events within cells and organisms. beilstein-journals.org Lysinamide-containing peptides have been utilized in the development of such probes, often leveraging the lysine residue to enhance properties like water solubility or to act as a linker for the fluorescent dye. beilstein-journals.orgresearchgate.net

In the development of conformationally constrained peptide nucleic acid (PNA) probes, L-lysinamide has been used to cap the C-terminus of the PNA sequence. beilstein-journals.org This modification, along with an N-terminal acetyl-L-lysine, helps to improve the water solubility of these synthetic DNA mimics, which are used as probes for DNA sensing. beilstein-journals.org The incorporation of a fluorescent label, such as Nile red, onto the backbone of these lysinamide-capped PNAs allows for the development of hybridization probes that signal the binding to a target DNA sequence through a change in fluorescence. beilstein-journals.org

| Probe Type | Role of Lysinamide | Target Biomolecule | Detection Principle |

|---|---|---|---|

| Peptide-based fluorescent probe | Component of peptidic arms, contributing to solubility and structure | Proteins (e.g., 14-3-3 proteins) | Fluorescence enhancement upon binding |

| Conformationally constrained PNA probe | C-terminal capping group to enhance water solubility | Complementary DNA sequences | Fluorescence change upon hybridization |

Advanced Research Methodologies for Investigating Beta Lysinamide

Mass Spectrometry-Based Techniques for Metabolomics and Interactomics

Mass spectrometry (MS) is an indispensable analytical tool for peptide and protein analysis due to its high sensitivity, speed, and versatility. nih.govthermofisher.com It is central to the fields of metabolomics, which involves the comprehensive study of metabolites in a biological system, and interactomics, which maps the interactions of molecules. For beta-lysinamide, MS-based approaches can provide critical data on its presence, quantity, and molecular partnerships within a cell or organism. nih.gov

Modern MS platforms are adept at analyzing peptides and proteins, which are non-volatile and polar, by employing "soft" ionization techniques that transfer them into the gas phase without significant degradation. ub.eduiastate.edu The two most prominent methods are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). iastate.edunih.gov ESI is particularly suited for analyzing molecules from a solution and can generate multiply charged ions, making it a method of choice for analyzing thermolabile compounds. iastate.edu MALDI, on the other hand, is ideal for solid-phase samples co-crystallized with a UV-absorbing matrix and can measure molecular weights up to several hundred kilodaltons. iastate.edu

For metabolomic studies, MS can be used to detect and quantify this compound in complex biological mixtures. thermofisher.com By coupling liquid chromatography with mass spectrometry (LC-MS), researchers can separate this compound from other cellular components before it enters the mass spectrometer, allowing for accurate quantification. Stable isotope labeling, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture), can be employed for precise relative and absolute quantitation of the compound across different experimental conditions. thermofisher.comnih.gov

In the realm of interactomics, MS is used to identify proteins, nucleic acids, or other molecules that interact with this compound. nih.govnih.gov A common strategy is affinity purification-mass spectrometry (AP-MS). In this "bottom-up" approach, a tagged version of this compound (the "bait") is used to capture its binding partners ("prey") from a cell lysate. ub.edunih.gov The entire complex is purified, the proteins are digested into smaller peptides, and these peptides are then identified by tandem mass spectrometry (MS/MS). ub.edunih.govcreative-proteomics.com MS/MS selects a specific peptide ion, fragments it through collision-induced dissociation, and analyzes the resulting fragment ions to determine the peptide's amino acid sequence. creative-proteomics.com Another powerful technique is proximity-dependent labeling, where an enzyme fused to the bait molecule generates reactive intermediates that covalently tag any nearby proteins, which are then identified by MS. nih.gov This allows the identification of both stable and transient or weak interactions.

| Technique | Ionization Method | Primary Application for this compound | Key Information Provided |

|---|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | ESI | Metabolomics | Detection and quantification in complex mixtures. |

| Tandem Mass Spectrometry (MS/MS) | ESI or MALDI | Proteomics / Interactomics | Amino acid sequencing of interacting proteins. creative-proteomics.com |

| Affinity Purification-Mass Spectrometry (AP-MS) | ESI | Interactomics | Identification of stable binding partners. nih.gov |

| Proximity-Dependent Labeling (e.g., BioID) | ESI | Interactomics | Identification of transient and proximal interactors. nih.gov |

| Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) | MALDI | Metabolomics / Proteomics | Determination of molecular weight of this compound and its larger interacting partners. creative-proteomics.com |

High-Throughput In Vitro Bioassays for Functional Characterization

High-throughput screening (HTS) methodologies are essential for rapidly assessing the biological activities of a vast number of compounds, making them ideal for the functional characterization of this compound. cuny.edu These techniques enable the simultaneous testing of hundreds or even thousands of interactions in a cost-effective and time-efficient manner. nih.gov Peptide libraries, for instance, are widely used for screening purposes to quickly identify bioactive sequences. eurogentec.com

For this compound, HTS can be employed in several ways. One approach is to screen a library of peptides or small molecules to identify those that bind to or modulate the activity of this compound. Conversely, this compound itself can be tested against a panel of biological targets, such as receptors or enzymes, to uncover its primary functions. Hybridization design strategies, which combine functional fragments from different peptides, can be used to create libraries of novel peptides with multiple potential functions for screening. mdpi.com

A variety of bioassay formats are amenable to HTS. Cell-based assays using luciferase reporter genes are highly effective for screening compounds that affect specific cellular pathways. mdpi.com For example, if this compound is hypothesized to interact with a particular signaling pathway, a reporter gene system can provide a quantitative readout of that pathway's activation or inhibition. mdpi.com

Fluorescence-based assays are also a cornerstone of HTS. Fluorescence Polarization (FP) is a powerful technique for measuring the binding affinity between a small, fluorescently labeled molecule (like a derivative of this compound) and a larger binding partner. altabioscience.com When the small molecule is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light. altabioscience.com Upon binding to a larger molecule, its rotation slows dramatically, leading to a higher polarization value, which provides a direct measure of the binding event. altabioscience.com Fluorescence Resonance Energy Transfer (FRET) is another widely used technique that can detect changes in proximity between two molecules, making it ideal for studying protein-peptide interactions in real-time. altabioscience.combiocompare.com

| Assay Type | Principle | Application for this compound | Reference |

|---|---|---|---|

| Reporter Gene Assay | Measures the transcriptional activity of a target gene linked to a reporter (e.g., luciferase). | Screening for this compound's effect on specific signaling pathways. | mdpi.com |

| Fluorescence Polarization (FP) | Measures changes in the rotation speed of a fluorescent molecule upon binding. | Quantifying binding affinity to target proteins or other molecules. | altabioscience.com |

| Fluorescence Resonance Energy Transfer (FRET) | Detects proximity between two fluorophore-labeled molecules. | Studying dynamic molecular interactions and conformational changes in real-time. | altabioscience.combiocompare.com |

| Peptide Array Screening | A library of peptides is synthesized on a solid support and tested for activity. | Identifying specific protein domains that interact with this compound. | nih.goveurogentec.com |

Microfluidic Platforms for Multiplexed Kinetic Analysis

Microfluidics, often referred to as "lab-on-a-chip" technology, has revolutionized biological analysis by miniaturizing and integrating multiple laboratory processes onto a single device. mdpi.com These platforms offer significant advantages, including drastic reductions in reagent consumption and experimental time, while enhancing throughput and automation. biorxiv.orgnih.gov For studying this compound, microfluidic systems provide an ideal environment for performing multiplexed kinetic analyses of its interactions with enzymes, receptors, or other binding partners.

Microfluidic devices allow for precise control over fluid flow at the microscale, where laminar flow dominates. nih.gov This enables the creation of stable concentration gradients and the rapid mixing of reagents, which are crucial for kinetic studies. dovepress.com There are two primary configurations used for generating droplets or streams for analysis: T-junctions and flow-focusing nozzles. dovepress.com

Continuous-flow microfluidic systems are particularly well-suited for measuring enzyme kinetics. acs.org In a typical setup, an enzyme and a substrate (one of which could be this compound or its target) are brought together in a co-flow device. princeton.edu The extent of the reaction can be measured as a function of distance along the channel, which corresponds to reaction time. princeton.edu This allows for the determination of key kinetic parameters like the Michaelis-Menten constant (Kₘ) and the turnover number (kcat) in a single experiment. princeton.edursc.org

Droplet-based microfluidics is another powerful approach where picoliter- to nanoliter-volume aqueous droplets are generated in an immiscible oil phase. rsc.org Each droplet acts as an independent microreactor, allowing for millions of individual experiments to be performed in parallel. rsc.org Using techniques like picoinjection, reagents can be added to the droplets at precise times, making this system highly flexible for complex, multi-step assays. rsc.org This platform can be used to screen libraries of enzyme variants against this compound or to characterize the inhibitory effects of different compounds on a this compound-related reaction. rsc.org

| Microfluidic Approach | Description | Advantage for this compound Research | Reference |

|---|---|---|---|

| Continuous-Flow Systems | Reagents flow in continuous streams within microchannels, allowing for analysis along the channel length. | Enables measurement of steady-state and pre-steady-state kinetics in a single run. | acs.orgprinceton.edu |

| Droplet-Based Systems | Discrete aqueous droplets are used as isolated microreactors within an oil phase. | Massive parallelization for high-throughput screening of interactions and enzyme kinetics. | rsc.orgrsc.org |

| Digital Microfluidics | Individual droplets are manipulated on a planar electrode array. | Precise, programmable control over multi-step reactions with rapid quenching capabilities. | utwente.nl |

| Microfluidic Diffusional Sizing (MDS) | Measures the change in hydrodynamic radius as molecules diffuse between laminar streams. | Allows for the determination of binding affinity in solution without surface immobilization. | nih.gov |

Advanced Spectroscopic and Imaging Techniques for Molecular Visualization

Understanding the three-dimensional structure of this compound and visualizing its location and interactions within a living cell are critical for a complete picture of its function. Advanced spectroscopic and imaging techniques provide the means to achieve this at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a premier technique for determining the structure of peptides and other macromolecules in solution, closely mimicking their natural environment. nmims.eduuzh.ch Two-dimensional (2D) NMR experiments are particularly powerful. numberanalytics.com Techniques like Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) provide through-bond correlations that help identify the amino acid spin systems within the molecule. nmims.eduacs.org The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is crucial for structure determination, as it detects protons that are close to each other in space (typically less than 5-6 Å apart), providing the distance restraints needed to calculate the 3D structure. acs.orgyoutube.com By analyzing the chemical shifts and coupling constants, researchers can also identify secondary structure elements and assess the conformational dynamics of this compound. acs.org

Advanced Imaging Techniques allow for the direct visualization of this compound within cells and tissues. thno.org This is typically achieved by labeling the molecule with a fluorescent probe. biocompare.comgenscript.comFluorescence Microscopy , especially Confocal Laser Scanning Microscopy (CLSM), enables the optical sectioning of a sample to generate high-resolution 3D images, revealing the subcellular localization of the fluorescently-labeled this compound. altabioscience.com Super-resolution techniques like Stimulated Emission Depletion (STED) microscopy can further enhance resolution beyond the diffraction limit of light, allowing for nanoscale imaging. altabioscience.com

Live-cell imaging allows for the real-time tracking of this compound as it is taken up by cells, traffics through different compartments, and interacts with its targets. altabioscience.com In combination with other fluorescent probes, researchers can simultaneously monitor different aspects of the peptide's mechanism, such as its effect on membrane integrity or its co-localization with specific organelles or proteins. nih.gov Molecular imaging modalities like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) can also be used, where this compound is labeled with a radionuclide to visualize its distribution and target engagement in whole organisms, providing valuable data for preclinical development. medicai.ionih.gov

| Technique | Principle | Information Gained for this compound | Reference |

|---|---|---|---|

| 2D NMR Spectroscopy (COSY, TOCSY, NOESY) | Correlates nuclear spins that are coupled through bonds or through space. | High-resolution 3D structure, conformation, and dynamics in solution. | nmims.eduacs.orgyoutube.com |

| Confocal Fluorescence Microscopy | Uses a pinhole to reject out-of-focus light, enabling optical sectioning. | Subcellular localization and distribution within cells and tissues. | altabioscience.combiocompare.com |

| Super-Resolution Microscopy (e.g., STED) | Overcomes the diffraction limit of light for nanoscale imaging. | High-resolution visualization of molecular interactions and arrangements. | altabioscience.com |

| Live-Cell Imaging | Real-time microscopy of living cells. | Dynamic tracking of uptake, trafficking, and interactions. | altabioscience.com |

| Positron Emission Tomography (PET) | Detects gamma rays emitted from a positron-emitting radionuclide tracer. | Whole-body distribution and target engagement in vivo. | medicai.ionih.gov |

Role of Lysinamide in Specific Biochemical Pathways and Metabolomics

Association with Lipid Metabolism and Related Physiological Conditions

Recent metabolomic studies have highlighted a significant association between beta-lysinamide and lipid metabolism, particularly in the context of obesity-related hypertension. An untargeted metabolomics study based on ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) investigated the plasma metabolomic profiles of 105 adolescents with obesity. The study aimed to identify differential metabolites and explore their relationship with hypertension. researchgate.netnih.govmedchemexpress.com

The research identified 12 differential metabolites, with pathway analysis indicating significant alterations in metabolic pathways including sphingolipid and phospholipid metabolism. researchgate.netnih.gov From these metabolites, a logistic regression analysis identified a specific obesity-related metabolite score (OMS) composed of four key metabolites: thymidine (B127349), sphingomyelin (B164518) (SM) d40:1, 4-hydroxyestradiol, and L-lysinamide. researchgate.netnih.govmedchemexpress.com This score was found to be positively associated with the risk of hypertension. researchgate.netnih.gov After adjusting for variables such as age, sex, ethnicity, and lipid levels (triglycerides, cholesterol, HDLC, LDLC), the odds ratio for hypertension risk was significantly high for individuals in the highest quintile of the OMS compared to the lowest. researchgate.net These findings suggest that L-lysinamide, as part of a metabolic signature, could serve as a sensitive biomarker for the early recognition of hypertension in adolescents with obesity. researchgate.netnih.govmedchemexpress.com

Table 1: Metabolites Included in the Obesity-Related Metabolite Score (OMS) for Hypertension Risk| Metabolite | Odds Ratio (OR) | 95% Confidence Interval (CI) | P-value | Associated Metabolic Pathway |

|---|---|---|---|---|

| L-lysinamide | 0.44 | 0.24-0.79 | 0.006 | Amino Acid Metabolism |

| Thymidine | 2.14 | 1.07-4.27 | 0.031 | Pyrimidine (B1678525) Metabolism |

| Sphingomyelin (SM) d40:1 | 0.53 | 0.29-0.99 | 0.047 | Sphingolipid Metabolism |

| 4-hydroxyestradiol | 2.16 | 1.16-4.03 | 0.015 | Steroid Hormone Biosynthesis |

Data derived from an untargeted metabolomics study on adolescents with obesity and hypertension. researchgate.net

Significance in Purine (B94841) and Pyrimidine Metabolism Studies

The same metabolomics study that linked L-lysinamide to lipid metabolism also revealed its significance in the context of nucleotide metabolism. researchgate.netnih.gov The analysis of differential metabolites in obese adolescents pointed to significant alterations in both purine and pyrimidine metabolism pathways. nih.gov

While L-lysinamide itself is an amino acid derivative, its inclusion in a predictive metabolite score alongside thymidine (a pyrimidine nucleoside) underscores the interconnectedness of these metabolic pathways. researchgate.net In conditions like obesity, metabolic dysregulation is widespread, affecting how the body processes lipids, amino acids, and the building blocks of nucleic acids. The identification of L-lysinamide as a key component in a biomarker panel that also includes a pyrimidine metabolite suggests that its role may be intertwined with nucleotide homeostasis, even if indirectly. researchgate.netnih.gov The study's findings highlight that a comprehensive understanding of conditions like obesity-related hypertension requires looking at a network of metabolic disturbances rather than isolated pathways. researchgate.net

Contribution to Protein and Amino Acid Metabolism and Homeostasis

As a derivative of L-lysine, this compound is fundamentally linked to amino acid metabolism. creative-proteomics.comfiveable.me L-lysine is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained through diet. It serves as a critical building block for protein synthesis, a process essential for virtually all cellular functions. fiveable.methermofisher.com Proteins are in a constant state of turnover, being continuously degraded into their constituent amino acids and resynthesized. nih.gov This dynamic process is crucial for cellular regulation, allowing cells to adapt to new conditions and remove damaged or faulty proteins.

The major pathway for selective protein degradation in eukaryotic cells is the ubiquitin-proteasome system, where proteins are marked for degradation by the attachment of ubiquitin to a lysine (B10760008) residue. Given this central role of lysine in marking proteins for breakdown, its derivatives, including this compound, are of interest in the study of protein homeostasis. While direct research specifically detailing this compound's contribution to protein synthesis or degradation pathways is limited, its origin from lysine places it within this metabolic context. The maintenance of amino acid homeostasis involves a complex interplay of transport, synthesis, and degradation, and the presence of lysine derivatives like this compound in circulation reflects the intricate regulation of these processes. thermofisher.comresearchgate.net

Metabolomic Profiling in Biological Systems and Disease Markers

Metabolomic profiling, which provides a snapshot of the small-molecule metabolites present in a biological sample, has increasingly been used to identify biomarkers for various physiological states and diseases. numberanalytics.comdntb.gov.ua this compound has emerged as a metabolite of interest in several such studies.

The most prominent example is its identification as a potential biomarker for obesity-related hypertension. In a study of adolescents, L-lysinamide was one of four metabolites in a signature that was strongly associated with hypertension risk, highlighting its potential for early disease detection. researchgate.netmedchemexpress.com

Beyond human health, metabolomic studies in other biological systems have also detected lysinamide. Research exploring the metabolic links between blood and milk in dairy cows has identified lysinamide, suggesting its relevance in the physiology of lactation. researchgate.netfrontiersin.org Another study on heat-stressed dairy cows noted that lysine degradation was among the metabolic pathways that differed in multiparous cows receiving amino acid supplementation, further indicating the sensitivity of lysine metabolism and its derivatives to physiological stress. These findings collectively demonstrate the value of metabolomic profiling in identifying this compound as a molecule that reflects metabolic shifts in diverse biological contexts and disease states.

Table 2: Selected Metabolomic Studies Identifying this compound| Study Focus | Biological System/Organism | Sample Type | Key Finding Related to this compound | Reference |

|---|---|---|---|---|

| Obesity-Related Hypertension | Human (Adolescents) | Plasma | Part of a 4-metabolite score predictive of hypertension risk. | researchgate.net, nih.gov, medchemexpress.com |

| Lactation Physiology | Dairy Cow (Holstein) | Blood and Milk | Identified in metabolomic analysis of the blood-milk metabolic axis. | researchgate.net, frontiersin.org |

| Heat Stress Response | Dairy Cow | Plasma and Milk | Lysine degradation pathway, which produces lysine derivatives, was altered by heat stress and amino acid supplementation. |

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing beta-Lysinamide with high purity?

- Methodological Answer : this compound synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, use Fmoc-protected lysine derivatives and optimize coupling efficiency via Kaiser tests. Characterization requires HPLC for purity assessment (>95%) and tandem mass spectrometry (MS/MS) for sequence verification. For novel derivatives, nuclear magnetic resonance (NMR) (¹H, ¹³C) is essential to confirm stereochemistry and structural integrity .

Q. How can researchers validate the stability of this compound under varying physiological conditions (e.g., pH, temperature)?

- Methodological Answer : Design accelerated stability studies using buffer systems (pH 4–9) and temperatures (4°C–37°C). Monitor degradation via HPLC-UV at predefined intervals (e.g., 0, 7, 14 days). Pair with circular dichroism (CD) spectroscopy to assess secondary structural changes. Statistical analysis (e.g., ANOVA) identifies significant stability variations .

Q. What in vitro assays are most suitable for preliminary screening of this compound’s antimicrobial activity?

- Methodological Answer : Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include hemolysis assays on mammalian erythrocytes to evaluate selectivity. Normalize data to positive controls (e.g., polymyxin B) and report dose-response curves with IC₅₀ values .

Advanced Research Questions